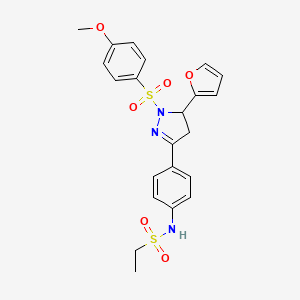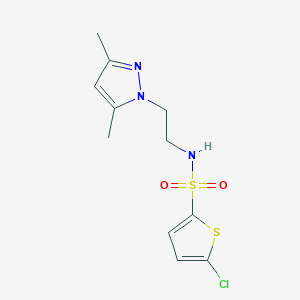![molecular formula C8H15N B2816416 {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine CAS No. 1502320-52-6](/img/structure/B2816416.png)
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine, commonly known as MEM, is a bicyclic amine that has gained significant attention in the scientific community due to its unique structure and potential applications. MEM is an important intermediate in the synthesis of various pharmaceuticals and is also used as a chiral auxiliary in asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
Cellular Imaging and Photocytotoxicity
- Iron(III) complexes with various ligands have been investigated for their photocytotoxic properties and potential in cellular imaging. These compounds demonstrate significant activity under red light, suggesting applications in light-activated therapies and diagnostics (Basu et al., 2014).
Synthesis of Novel Organic Compounds
- The synthesis and characterization of novel Schiff bases from 3-aminomethyl pyridine and their evaluation as anticonvulsant agents showcase the potential of such compounds in pharmaceutical applications (Pandey & Srivastava, 2011).
Anticancer Activity
- New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases have been developed, showing promising results in anticancer activity studies. These findings open up new avenues for the design of metal-based drugs in cancer therapy (Mbugua et al., 2020).
Ring-Opening Polymerisation
- Research into the synthesis and characterization of zinc(II) complexes for ring-opening polymerisation of rac-lactide indicates the utility of such compounds in polymer science, particularly in generating polylactides with specific stereochemical properties (Kwon et al., 2015).
Eigenschaften
IUPAC Name |
(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDOZGYIBANZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)





